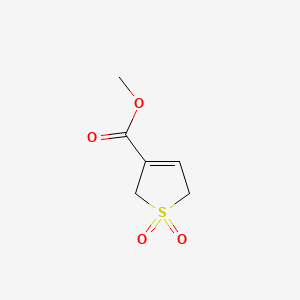

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHZABJZHHCDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67488-50-0 | |

| Record name | 3-Thiophenecarboxylic acid, 2,5-dihydro-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67488-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-3-thenoate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

An In-depth Technical Guide on the

Introduction

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-Methoxycarbonyl-3-sulfolene or Methyl 3-sulfolene-3-carboxylate, is a heterocyclic organic compound with the CAS Number 67488-50-0.[1] The core structure, a sulfolene ring, is a derivative of thiophene where the sulfur atom is oxidized to a sulfone and the double bonds are partially saturated. This class of compounds, 3-sulfolenes and their derivatives, are valuable as synthetic intermediates.[2][3] They can serve as stable, solid sources for substituted 1,3-butadienes through thermal extrusion of sulfur dioxide.[2][4] The title compound, featuring a methyl carboxylate group, is of particular interest in organic synthesis for the construction of more complex molecular architectures, potentially for pharmaceutical and agrochemical applications.[5] This document outlines the primary synthetic routes for its preparation, providing detailed experimental protocols and quantitative data.

Synthetic Pathways

Two principal retrosynthetic pathways are considered for the synthesis of this compound.

-

Route A: Post-functionalization of 3-Sulfolene. This approach begins with the commercially available and stable compound 3-sulfolene (also known as butadiene sulfone).[4] The synthesis involves a two-step process: carboxylation at the C-3 position followed by esterification to yield the final product.

-

Route B: Ring Formation and Subsequent Oxidation. This pathway involves first constructing the methyl 2,5-dihydrothiophene-3-carboxylate ring system, followed by oxidation of the sulfide to the corresponding sulfone. This route offers versatility in introducing substituents to the ring.

Route A: Post-functionalization of 3-Sulfolene

This is a direct approach utilizing 3-sulfolene as the starting material. The key steps are the introduction of a carboxylic acid group onto the sulfolene ring, followed by a standard esterification reaction.

Logical Workflow for Route A

Caption: Workflow for the synthesis via functionalization of 3-sulfolene.

Step 1: Synthesis of 3-Sulfolene-3-carboxylic Acid

This step involves the direct carboxylation of 3-sulfolene. A known method is the base-catalyzed reaction with carbon dioxide under pressure.[6]

Experimental Protocol:

-

Reactants: 3-Sulfolene, a suitable base (e.g., potassium tert-butoxide), and carbon dioxide.

-

Apparatus: A pressure reaction vessel or autoclave.

-

Procedure:

-

Charge the pressure vessel with 3-sulfolene and a suitable solvent (e.g., THF).

-

Add the base catalyst to the solution.

-

Seal the vessel and pressurize with carbon dioxide to approximately 3 bar.

-

Stir the reaction mixture at a controlled temperature. The reaction may require several hours to proceed to completion.

-

After the reaction, carefully vent the excess CO2.

-

Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Isolate the product, 3-sulfolene-3-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Reference |

| Starting Material | 3-Sulfolene | [6] |

| Reagents | Base, Carbon Dioxide | [6] |

| Pressure | 3 bar | [6] |

| Product | 3-Sulfolene-3-carboxylic acid | [6] |

| Yield | 45% | [6] |

Step 2: Esterification to this compound

This is a standard Fischer esterification of the carboxylic acid intermediate.

Experimental Protocol:

-

Reactants: 3-Sulfolene-3-carboxylic acid, methanol, and a catalytic amount of strong acid (e.g., sulfuric acid).

-

Apparatus: Round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

Dissolve 3-sulfolene-3-carboxylic acid in an excess of methanol in the round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

-

Route B: Ring Formation and Subsequent Oxidation

This synthetic strategy builds the heterocyclic ring first and then performs the oxidation of the sulfur atom as the final step. This method is adapted from the synthesis of substituted 2,5-dihydrothiophenes.[7]

Reaction Scheme for Route B

Caption: Synthesis via ring formation followed by sulfide oxidation.

Step 1: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate

This synthesis utilizes a cyclocondensation reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[7] For the target molecule, an appropriate vinylphosphonate is methyl 2-(diethylphosphono)acrylate, and the simplest α-mercaptocarbonyl is mercaptoacetaldehyde.

Experimental Protocol:

-

Reactants: Methyl 2-(diethylphosphono)acrylate, mercaptoacetaldehyde, and a base catalyst (e.g., triethylamine).

-

Apparatus: Round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve the vinylphosphonate and mercaptoacetaldehyde in a suitable solvent such as methanol or benzene.

-

Add the base catalyst (triethylamine) dropwise to the stirred solution at room temperature.

-

Continue stirring for several hours to 24 hours. The reaction is typically refluxed for 18-20 hours to ensure completion.[7]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be purified by distillation or column chromatography to yield Methyl 2,5-dihydrothiophene-3-carboxylate.[7]

-

| Parameter | Value | Reference |

| Reactant 1 | Vinylphosphonate | [7] |

| Reactant 2 | α-Mercaptocarbonyl compound | [7] |

| Catalyst | Triethylamine or Sodium Hydride | [7] |

| Product | Substituted 3-carbomethoxy-2,5-dihydrothiophene | [7] |

| Yield | Generally excellent | [7] |

Step 2: Oxidation to this compound

The final step is the oxidation of the sulfide in the dihydrothiophene ring to a sulfone. This is a common transformation in organic synthesis.

Experimental Protocol:

-

Reactants: Methyl 2,5-dihydrothiophene-3-carboxylate and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid).

-

Apparatus: Round-bottom flask with a magnetic stirrer, in an ice bath.

-

Procedure (using m-CPBA):

-

Dissolve Methyl 2,5-dihydrothiophene-3-carboxylate in a chlorinated solvent (e.g., dichloromethane) in the flask and cool the solution in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir and warm to room temperature overnight.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization to afford the final product, this compound.

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Route A, starting from 3-sulfolene, is direct but may be limited by the yield of the initial carboxylation step. Route B offers a more flexible approach, building the ring system first, which may allow for the synthesis of various analogs, followed by a reliable oxidation step. The choice of route will depend on the availability of starting materials, desired scale, and overall efficiency. Both pathways utilize well-established organic transformations, making the target compound accessible for researchers in synthetic and medicinal chemistry.

References

- 1. This compound - CAS:67488-50-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Sulfolene - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide. This compound, also known as Methyl 3-sulfolene-3-carboxylate, is a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67488-50-0 | [1][2][3] |

| Molecular Formula | C₆H₈O₄S | [2] |

| Molecular Weight | 176.19 g/mol | [2] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 360.8 °C at 760 mmHg | [2] |

| Flash Point | 172 °C | [2] |

| Appearance | White to light yellow powder or crystals | |

| Purity | >98.0% (HPLC) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synonyms: 3-METHOXYCARBONYL-3-SULFOLENE, Methyl 3-sulfolene-3-carboxylate, 3-Methoxycarbonyl-3-sulpholene, 3-Methoxycarbonyl-2,5-dihydrothiophene-1,1-dioxide, 3-Sulfolene-3-carboxylic acid methyl ester, 2,5-Dihydro-3-methoxycarbonylthiophene 1,1-dioxide, 3-Carbomethoxy-3-sulpholene~3-Methoxycarbonyl-2,5-dihydrothiophene-1,1-dioxide.[2]

Spectroscopic Data

While a complete set of publicly available spectra is limited, the following ¹H NMR data has been reported after purification:

-

¹H NMR (CDCl₃): δ 7.00 (m, 1H), 3.98 (bs, 4H), 3.80 (s, Me).[2]

Further analytical data, including ¹³C NMR, IR, and Mass Spectrometry, would be essential for complete characterization and can often be obtained from commercial suppliers upon request.[3]

Synthesis and Purification

A general workflow for the synthesis can be conceptualized as follows:

Purification:

For purification, if infrared spectroscopy indicates the presence of hydroxyl impurities, the compound can be dissolved in dichloromethane (CH₂Cl₂), washed with aqueous sodium carbonate (Na₂CO₃) and water, and then dried over magnesium sulfate (MgSO₄). After filtration and evaporation of the solvent, the resulting residue can be washed with cold diethyl ether and dried under vacuum.[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing sulfone group and the α,β-unsaturated ester functionality. This structure makes it a valuable participant in several key organic reactions.

Diels-Alder Reactions

The 3-sulfolene ring system is a well-established precursor for in-situ generation of 1,3-dienes via a retro-cheletropic extrusion of sulfur dioxide upon heating. The resulting diene can then participate in Diels-Alder reactions with various dienophiles. This strategy is advantageous as it allows for the controlled generation of often gaseous or unstable dienes.

Michael Addition

The double bond in the 3-sulfolene ring is activated by the adjacent electron-withdrawing sulfone and carboxylate groups, making it a competent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its utility is particularly noted in the pharmaceutical industry as an intermediate for the synthesis of more complex molecules.[2][3] The reactivity of the sulfolene moiety also opens up possibilities in materials science for the development of novel polymers and specialty chemicals.[6]

Safety Information

This compound is classified as a warning-level hazard. It may cause an allergic skin reaction (H317) and cause serious eye irritation (H319). It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical. In case of contact with eyes, rinse cautiously with water for several minutes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

Introduction

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known by its synonym Methyl 3-sulfolene-3-carboxylate (CAS Number: 67488-50-0), is a sulfone derivative of a dihydrothiophene ester.[1][2] Such compounds are of significant interest to researchers and drug development professionals due to their potential applications in organic synthesis and medicinal chemistry. The sulfone group imparts unique chemical properties, making this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate spectroscopic characterization is paramount for the verification of its structure and purity. This guide provides a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its parent structure, 3-sulfolene, and general principles of spectroscopy.

Data Presentation

The following tables summarize the experimental spectroscopic data for 3-sulfolene and provide a predicted analysis for this compound. The predictions are based on the known effects of a methyl carboxylate substituent on the respective spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Proton Assignment | Experimental Chemical Shift (δ) for 3-sulfolene (ppm) [3][4] | Predicted Chemical Shift (δ) for this compound (ppm) | Predicted Multiplicity |

| 3-Sulfolene | H2, H5 | 3.75 | ~4.0 - 4.2 | Multiplet |

| H3, H4 | 6.08 | - | - | |

| This compound | H2 | - | ~4.0 - 4.2 | Multiplet |

| H4 | - | ~6.8 - 7.2 | Singlet or fine multiplet | |

| H5 | - | ~3.8 - 4.0 | Multiplet | |

| -OCH₃ | - | ~3.8 | Singlet |

Prediction Rationale: The introduction of the electron-withdrawing methyl carboxylate group at the C3 position is expected to deshield the adjacent olefinic proton (H4), shifting it downfield. The allylic protons at C2 and C5 will also be affected, with H2 likely experiencing a more significant downfield shift due to its proximity to the substituent. The methyl ester protons will appear as a characteristic singlet.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Carbon Assignment | Experimental Chemical Shift (δ) for 3-sulfolene (ppm) [5] | Predicted Chemical Shift (δ) for this compound (ppm) |

| 3-Sulfolene | C2, C5 | 51.5 | ~52 - 55 |

| C3, C4 | 127.0 | C3: ~130-135, C4: ~135-140 | |

| This compound | C2 | - | ~52 - 55 |

| C3 | - | ~130 - 135 | |

| C4 | - | ~135 - 140 | |

| C5 | - | ~50 - 53 | |

| -C=O | - | ~165 - 170 | |

| -OCH₃ | - | ~52 - 55 |

Prediction Rationale: The carbonyl carbon of the ester will introduce a new signal in the downfield region. The olefinic carbons (C3 and C4) will be deshielded, with C3 being directly attached to the substituent and C4 being in conjugation. The chemical shifts of the saturated carbons (C2 and C5) are expected to be less affected.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Functional Group | Experimental Wavenumber (cm⁻¹) for 3-sulfolene [6] | Predicted Wavenumber (cm⁻¹) for this compound |

| 3-Sulfolene | C-H (alkene) | ~3030 | ~3050 |

| C-H (alkane) | ~2950 | ~2960 | |

| C=C | ~1630 | ~1640 | |

| SO₂ (asymmetric stretch) | ~1300 | ~1310 | |

| SO₂ (symmetric stretch) | ~1130 | ~1140 | |

| This compound | C-H (alkene) | - | ~3050 |

| C-H (alkane) | - | ~2960 | |

| C=O (ester) | - | ~1720 | |

| C=C | - | ~1640 | |

| SO₂ (asymmetric stretch) | - | ~1310 | |

| SO₂ (symmetric stretch) | - | ~1140 | |

| C-O (ester) | - | ~1250 |

Prediction Rationale: The most significant addition to the IR spectrum will be the strong absorption band of the ester carbonyl (C=O) group. The other characteristic bands of the sulfolene ring are expected to be present with minor shifts.

Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Formula | Molecular Weight | Experimental m/z for 3-sulfolene [7][8] | Predicted m/z for this compound | Predicted Fragmentation Pattern |

| 3-Sulfolene | C₄H₆O₂S | 118.15 | 118 (M⁺), 68 (M⁺ - SO₂) | - | - |

| This compound | C₆H₈O₄S | 176.19 | - | 176 (M⁺) | Loss of SO₂ (m/z 112), loss of OCH₃ (m/z 145), loss of COOCH₃ (m/z 117) |

Prediction Rationale: The molecular ion peak is predicted at its calculated molecular weight. Common fragmentation pathways would likely involve the loss of sulfur dioxide, a characteristic fragmentation for sulfones, as well as fragmentation of the ester group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of organic compounds and would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is common.

-

-

Ionization:

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-SULFOLENE(77-79-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-SULFOLENE(77-79-2) 13C NMR spectrum [chemicalbook.com]

- 6. 3-SULFOLENE(77-79-2) IR Spectrum [chemicalbook.com]

- 7. 3-SULFOLENE(77-79-2) MS spectrum [chemicalbook.com]

- 8. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document presents available spectroscopic data, outlines general experimental protocols for acquiring such data, and offers a logical workflow for the spectroscopic analysis of this and similar organic molecules.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |

| O-CH ₃ | 3.7 - 3.9 | Singlet | N/A |

| C2-H ₂ | 3.8 - 4.2 | Multiplet | |

| C5-H ₂ | 3.2 - 3.6 | Multiplet | |

| C4-H | 6.8 - 7.2 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C =O | 160 - 165 |

| C 4 | 135 - 145 |

| C 3 | 125 - 135 |

| C 2 | 50 - 60 |

| O-C H₃ | 50 - 55 |

| C 5 | 45 - 55 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 176.0194 | Molecular Ion |

| [M-OCH₃]⁺ | 145 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 117 | Loss of carbomethoxy group |

| [M-SO₂]⁺ | 112 | Loss of sulfur dioxide (via retro-Diels-Alder) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR and mass spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to provide a reference signal at 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to ensure full relaxation of the protons between scans.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of adjacent protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the accurate mass to calculate the elemental formula of the compound.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information. For this molecule, a retro-Diels-Alder reaction leading to the loss of SO₂ is a likely fragmentation pathway.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This comprehensive guide provides a framework for the NMR and mass spectrometry analysis of this compound. While experimentally determined data is currently limited in public domains, the provided protocols and predicted spectral information offer a solid foundation for researchers undertaking the characterization of this molecule.

Thermal Stability of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Chemistry of 3-Sulfolenes

3-Sulfolenes are a class of cyclic organic compounds containing a sulfone functional group within a five-membered ring. A key feature of their reactivity is the ability to undergo a reversible retro-cheletropic reaction to release sulfur dioxide (SO₂) and a corresponding 1,3-diene. This reaction is thermally induced and serves as a convenient method for generating often unstable dienes in situ for subsequent reactions, such as Diels-Alder cycloadditions.[1][2] The parent compound, 3-sulfolene, is known to decompose at temperatures above 80 °C.[2][3] The presence of substituents on the sulfolene ring can influence the temperature at which this decomposition occurs.

Predicted Thermal Decomposition Pathway

It is anticipated that Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide will follow the characteristic thermal decomposition pathway of 3-sulfolenes. Upon heating, the compound is expected to undergo a retro-cheletropic extrusion of sulfur dioxide, yielding Methyl 2,4-pentadienoate. The reaction is predicted to be a concerted, pericyclic process.

The anticipated decomposition is illustrated in the following reaction scheme:

Caption: Predicted thermal decomposition of this compound.

The presence of the electron-withdrawing methyl carboxylate group at the 3-position may influence the rate of this reaction compared to unsubstituted 3-sulfolene. However, without experimental data, the precise effect remains speculative.

Predicted Thermal Stability Data

The following table summarizes the predicted thermal stability data for this compound, based on the known properties of 3-sulfolene. It is crucial to note that these values are hypothetical and require experimental verification.

| Parameter | Predicted Value/Observation | Notes |

| Decomposition Onset Temperature | > 80 °C | Based on the decomposition temperature of the parent 3-sulfolene.[2][3] The actual temperature may be influenced by the substituent. |

| Decomposition Products | Methyl 2,4-pentadienoate, Sulfur Dioxide (SO₂) | Resulting from the retro-cheletropic extrusion reaction. |

| Thermolysis Conditions | Heating in an inert solvent (e.g., xylene, toluene) or neat. | The choice of solvent and reaction time will depend on the desired outcome (e.g., isolation of the diene or its in situ use). |

| Reaction Type | Retro-cheletropic Reaction | A pericyclic reaction characterized by the extrusion of a small molecule (SO₂). |

Proposed Experimental Protocols

To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound.

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

An endothermic or exothermic peak corresponding to the decomposition event is observed. The peak onset temperature provides information about the thermal stability.

Isothermal and Dynamic Reaction Calorimetry

Objective: To obtain kinetic data for the thermal decomposition reaction.

Methodology:

-

A solution of the compound in a suitable high-boiling solvent is prepared in a reaction calorimeter.

-

For isothermal experiments, the solution is heated to a specific temperature, and the heat evolved over time is measured to determine the reaction rate constant at that temperature.

-

For dynamic experiments, the solution is heated at a constant rate, and the heat flow is monitored to determine the reaction kinetics over a temperature range.

The following workflow illustrates the proposed experimental approach:

Caption: Proposed experimental workflow for determining thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available, a strong predictive framework can be established based on the known behavior of 3-sulfolenes. The compound is expected to undergo a retro-cheletropic extrusion of sulfur dioxide upon heating to yield Methyl 2,4-pentadienoate. The precise decomposition temperature and reaction kinetics are likely influenced by the methyl carboxylate substituent. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the thermal stability profile of this compound, which is essential for its safe handling, storage, and application in research and development. It is strongly recommended that these experimental studies be conducted to validate the predicted thermal behavior before large-scale use.

References

An In-depth Technical Guide to the Solubility of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, a sulfolene derivative, is a compound of interest in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification, and formulation development. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary methodologies for its determination.

Compound Profile:

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 67488-50-0 | [2] |

| Molecular Formula | C₆H₈O₄S | [3] |

| Molecular Weight | 176.19 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 92-95 °C | [4] |

Solubility Profile

Qualitative Solubility Data

Direct, quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a variety of organic solvents is not extensively documented in publicly accessible scientific literature. However, existing sources provide some qualitative insights:

-

The compound is reported to have good solubility in common organic solvents .[2]

-

It is specifically mentioned to be soluble in Methanol .[2]

The parent compound, 3-sulfolene, is noted to be soluble in water, ethanol, and benzene, which may suggest similar solubility characteristics for its derivatives.[5]

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, including:

-

Solvent Polarity: As a polar compound, it is expected to exhibit higher solubility in polar organic solvents.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Crystalline Structure: The crystal lattice energy of the solid will impact the energy required to dissolve it.

Experimental Protocol for Solubility Determination

To empower researchers to obtain the needed quantitative data, a standard experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided below. The shake-flask method followed by gravimetric analysis is a widely accepted technique.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow Diagram

Figure 1. Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of aliquot taken (L))

-

This can be converted to other units such as mg/mL or mol/L as required.

-

Alternative Analytical Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be used for quantification. In this case, a calibration curve of absorbance versus concentration would be prepared, and the concentration of the saturated solution would be determined by measuring its absorbance after appropriate dilution. High-Performance Liquid Chromatography (HPLC) is another powerful technique for accurate concentration determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocol for the shake-flask method, along with the workflow diagram, offers a reliable approach to generating the precise solubility data needed for informed decision-making in research and development activities. The qualitative information gathered suggests good solubility in common organic solvents, particularly polar ones like methanol.[2]

References

An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydrothiophene-3-carboxylate, identified by CAS number 67488-46-4, is a sulfur-containing heterocyclic compound. Its structural motif is a recognized pharmacophore, suggesting its potential as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the available experimental data for this compound and its close analogs. It includes known physical and chemical properties, a general synthetic protocol, and an exploration of the potential biological significance of the broader class of thiophene derivatives. Due to the limited direct experimental data for this specific compound, information from closely related structures is presented to provide a foundational understanding for future research.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Methyl 2,5-dihydrothiophene-3-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 67488-46-4 | [2] |

| Molecular Formula | C₆H₈O₂S | [2] |

| Molecular Weight | 144.19 g/mol | [2] |

| Appearance | White to pale yellow crystal/lump | [1] |

| Melting Point | 34 - 38 °C | [2] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Purity | ≥ 95% (GC) | [2] |

Synthesis and Reactivity

General Synthetic Protocol

The synthesis of 3-carbomethoxy-2,5-dihydrothiophenes can be achieved through the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. A general procedure, adapted from the work of McIntosh and Sieler, provides a viable route to this class of compounds.[3]

Experimental Protocol: Synthesis of Substituted 3-Carbomethoxy-2,5-dihydrothiophenes [3]

-

Materials:

-

Diethyl carbomethoxymethylphosphonate

-

Appropriate aldehyde or ketone

-

α-mercaptoaldehyde or α-mercaptoketone

-

Sodium hydride

-

Dry solvents (e.g., pyridine, benzene)

-

-

Procedure:

-

Preparation of the Vinylphosphonate: The vinylphosphonate is prepared by the reaction of diethyl carbomethoxymethylphosphonate with an appropriate aldehyde or ketone in a suitable solvent like benzene, often with a catalyst such as piperidine and acetic acid, and heating under reflux with a Dean-Stark trap to remove water.

-

Cyclization Reaction: To a slurry of sodium hydride in a dry solvent such as pyridine, a solution of the α-mercaptocarbonyl compound in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen). After the evolution of hydrogen ceases, the vinylphosphonate is added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted with an organic solvent (e.g., ether or dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

-

Yields: The yields for the synthesis of various substituted 3-carbomethoxy-2,5-dihydrothiophenes using this method are reported to be in the range of good to excellent.[3]

General synthetic workflow for 3-carbomethoxy-2,5-dihydrothiophenes.

Chemical Reactivity

The 2,5-dihydrothiophene ring is known to undergo various chemical transformations, providing avenues for further functionalization.

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide.[4]

-

Reduction: The double bond in the ring can be hydrogenated to yield the corresponding tetrahydrothiophene derivative.[4]

-

Diels-Alder Reaction: While thiophene itself is a poor diene due to its aromaticity, 2,5-dihydrothiophenes can potentially act as dienophiles in cycloaddition reactions.[5][6] The reactivity is influenced by the substituents on the ring.

Spectroscopic Data (Analogous Compounds)

Table 2: Representative Spectral Data for Substituted 3-Carbomethoxy-2,5-dihydrothiophenes [3]

| Compound Structure | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

| 2-methyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 6.62 (d, 1H, J=1.5 Hz), 4.48 (dd, 1H, J=3, 1.5 Hz), 3.75 (s, 3H), 2.4-0.8 (m, 5H) |

| 2,2-dimethyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 6.75 (d, 1H, J=1.5 Hz), 4.5-4.25 (m, 1H), 3.80 (s, 3H), 2.2-1.15 (m, 2H), 1.55 (s, 3H), 1.50 (s, 3H) |

| 2-phenyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 7.28 (s, 5H), 6.85 (d, 1H, J=2 Hz), 5.45 (d, 1H, J=2 Hz), 3.52 (s, 3H), 2.2-1.15 (m, 2H) |

Biological and Toxicological Profile (Thiophene Derivatives)

Direct biological or toxicological data for Methyl 2,5-dihydrothiophene-3-carboxylate is not currently available in the public domain. However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of biological activities.

Thiophene-containing compounds have been reported to exhibit various pharmacological properties, including:

-

Anticancer Activity: Certain thiophene carboxamide derivatives have shown significant antiproliferative effects against various cancer cell lines.[7][8] For example, some derivatives have demonstrated IC₅₀ values in the low micromolar range against hepatocellular carcinoma cells.[7]

-

Antimicrobial Activity: Thiophene derivatives have been explored for their potential as antibacterial and antifungal agents.[9][10]

-

Anti-inflammatory Activity: The thiophene nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

It is important to note that the biological activity and toxicity of thiophene derivatives are highly dependent on their substitution patterns. The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites, which may be associated with toxicity.[11] Therefore, any new thiophene-based compound would require thorough toxicological evaluation.[12][13]

Conceptual diagram of potential therapeutic areas for thiophene derivatives.

Conclusion

Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4) is a readily synthesizable heterocyclic compound with potential for further chemical modification. While direct and extensive experimental data for this specific molecule is limited, the known chemistry of 2,5-dihydrothiophenes and the established biological importance of the broader thiophene class of compounds suggest that it could serve as a valuable intermediate in drug discovery and materials science. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and toxicological profile to unlock its full potential. This guide provides a foundational resource for researchers embarking on studies involving this compound, highlighting both the available knowledge and the existing data gaps.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to the Discovery and History of Substituted 3-Sulfolenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-sulfolenes, five-membered heterocyclic compounds containing a sulfone functional group, have emerged as versatile building blocks in organic synthesis and have garnered increasing interest in medicinal chemistry. Initially recognized as stable precursors for generating 1,3-dienes for Diels-Alder reactions, their applications have expanded significantly. The sulfone moiety, a polar and aprotic functional group, can act as a hydrogen bond acceptor and enhance the physicochemical properties of molecules, such as solubility and metabolic stability, making it an attractive scaffold in drug design.[1] This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of substituted 3-sulfolenes, alongside a summary of their quantitative properties and applications in drug development.

Historical Perspective: From Unsubstituted to Substituted 3-Sulfolenes

The journey into the chemistry of 3-sulfolenes began in 1935 when H. Staudinger and co-workers first reported the reaction between butadiene and sulfur dioxide, which yielded the parent compound, 3-sulfolene (also known as butadiene sulfone).[2] This reaction is a [4+1] cheletropic addition, a process where two sigma bonds are concertedly formed or broken at a single atom.[3]

The first documented synthesis of a substituted 3-sulfolene, which significantly broadened the synthetic utility of this class of compounds, was reported by Backer and Blaas in 1941. They conducted a Diels-Alder reaction using the cyclic adduct of sulfur dioxide and 2-methyl-3-thiomethyl-1,3-butadiene with maleic anhydride, demonstrating the use of a substituted 3-sulfolene as a diene precursor.[1] This pioneering work laid the foundation for the extensive exploration of substituted 3-sulfolenes in organic synthesis.

Core Synthetic Methodologies

The preparation of substituted 3-sulfolenes can be broadly categorized into several key strategies, moving beyond the initial direct cycloaddition of substituted dienes with sulfur dioxide, which can be impractical due to the instability and complex synthesis of the required dienes.[3]

Electrophilic Addition

This method involves the addition of an electrophile to the double bond of a pre-existing sulfolene, often followed by an elimination step to re-form the double bond in a substituted form.

Oxidation of Thiol Precursors

Substituted 3-sulfolenes can be synthesized by the oxidation of corresponding substituted thiolene or thiophene precursors. For instance, 3-bromo-3-sulfolene was prepared via a three-step sequence starting from 2-butyne-1,4-diol, which involved hydrobromination, thiirane formation, and subsequent oxidation.[3]

Deprotonation and Alkylation

The electron-withdrawing nature of the sulfone group renders the protons at the α-positions (C2 and C5) of the 3-sulfolene ring acidic. This allows for deprotonation with a strong base to form a carbanion, which can then be alkylated by reacting with an electrophile. This method has been extensively used to introduce a wide variety of substituents.

Transition-Metal Catalysis

Modern synthetic methods increasingly employ transition-metal catalysis to achieve the synthesis of substituted 3-sulfolenes with high efficiency and selectivity. For example, the Heck-Matsuda reaction has been utilized for the arylation of 3-sulfolenes to produce 3,4-diaryl derivatives. Stille coupling has also been employed to introduce substituents at the 2-position.[3]

Quantitative Data of Substituted 3-Sulfolenes

The physical and spectroscopic properties of 3-sulfolenes are crucial for their characterization and application. The following tables summarize key quantitative data for the parent 3-sulfolene and some of its common substituted derivatives.

Table 1: Physical Properties of Selected 3-Sulfolenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Sulfolene | C₄H₆O₂S | 118.15 | 65-66[4] | Decomposes |

| 3-Methyl-3-sulfolene | C₅H₈O₂S | 132.18 | 63-65 | - |

| 3,4-Dimethyl-3-sulfolene | C₆H₁₀O₂S | 146.21 | 137-139 | - |

Table 2: Spectroscopic Data of Selected 3-Sulfolenes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Sulfolene | 3.84 (s, 4H), 5.95 (s, 2H) | 51.8, 126.9 | 1300, 1125 (SO₂) |

| 3-Methyl-3-sulfolene | 1.9 (s, 3H), 3.7 (s, 4H) | 22.5, 59.5, 122.1, 137.9 | 1305, 1130 (SO₂) |

| 3,4-Dimethyl-3-sulfolene | 1.8 (s, 6H), 3.6 (s, 4H) | 12.3, 55.4, 129.8 | 1300, 1120 (SO₂) |

Note: NMR data can vary based on the solvent used.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for key synthetic transformations involving substituted 3-sulfolenes.

Synthesis of 3,4-Dimethyl-3-sulfolene

This procedure is based on the cheletropic reaction of 2,3-dimethyl-1,3-butadiene with sulfur dioxide.

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Sulfur dioxide (liquefied)

-

Hydroquinone (inhibitor)

-

Pressure vessel

Procedure:

-

A pressure vessel is charged with 2,3-dimethyl-1,3-butadiene and a small amount of hydroquinone to inhibit polymerization.

-

The vessel is cooled, and liquefied sulfur dioxide is carefully added.

-

The vessel is sealed and allowed to warm to room temperature. The reaction is typically stirred for several days.

-

After the reaction is complete, the excess sulfur dioxide is carefully vented.

-

The solid product is collected and can be purified by recrystallization.

Alkylation of 3-Sulfolene: Synthesis of 2-Alkyl-3-sulfolenes

This protocol describes the deprotonation and subsequent alkylation of 3-sulfolene.

Materials:

-

3-Sulfolene

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous aprotic solvent (e.g., THF or DMF)

-

Alkyl halide (e.g., methyl iodide)

Procedure:

-

3-Sulfolene is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A strong base is added dropwise to the solution, leading to the formation of the sulfolene anion.

-

The alkyl halide is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Signaling Pathways

The sulfone moiety is increasingly incorporated into drug candidates due to its favorable properties. Substituted 3-sulfolenes and their derivatives have shown promise as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Certain sulfone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in macrophages.[5] The mechanism often involves the modulation of inflammatory signaling pathways. For instance, some compounds have been found to reduce the expression of inducible nitric oxide synthase (iNOS).[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Theoretical and Experimental Guide to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide is a sulfolene derivative with potential applications in organic synthesis and medicinal chemistry. Despite its promising scaffold, a comprehensive theoretical and experimental characterization of its molecular structure is notably absent in the current scientific literature. This technical guide addresses this knowledge gap by proposing a systematic research plan to elucidate the structural and electronic properties of this compound. By leveraging established computational chemistry techniques and standard analytical methodologies, this document provides a roadmap for its synthesis, characterization, and the generation of a robust dataset of its physicochemical properties. This whitepaper is intended to serve as a foundational resource for researchers seeking to explore the potential of this and related sulfolene derivatives in various scientific and industrial applications.

Introduction

The 2,5-dihydrothiophene 1,1-dioxide, or sulfolene, ring system is a valuable synthon in organic chemistry, most notably as a stable precursor to 1,3-butadienes via a cheletropic extrusion of sulfur dioxide. The incorporation of a methyl carboxylate group at the 3-position, as in this compound, introduces functionality that can be exploited for further molecular elaboration, making it an attractive building block for the synthesis of complex molecules, including pharmacologically active agents.

A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for predicting its reactivity and designing its applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling these characteristics at the atomic level. When coupled with experimental validation through spectroscopic methods (NMR, IR) and X-ray crystallography, a complete and accurate picture of the molecule's structure can be obtained.

This guide outlines a proposed workflow for the comprehensive structural elucidation of this compound, detailing the necessary computational and experimental protocols.

Proposed Research Workflow

The following diagram illustrates the proposed integrated approach for the theoretical and experimental characterization of this compound.

Methodological & Application

Application Notes and Protocols: Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-carbomethoxy-3-sulfolene, is a stable, solid precursor for the in situ generation of the reactive diene, 2-carbomethoxy-1,3-butadiene. This diene is particularly valuable in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, for the synthesis of highly functionalized six-membered rings. The thermal extrusion of sulfur dioxide (SO₂) from the sulfolene core provides a controlled, transient release of the diene, which can be immediately trapped by a suitable dienophile. This method avoids the need to handle a potentially unstable, substituted diene.

The resulting 4-carbomethoxycyclohexene derivatives are versatile synthetic intermediates. The strategic placement of the ester group and the newly formed double bond allows for a multitude of subsequent chemical transformations, making these adducts valuable scaffolds in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs). The Diels-Alder reaction provides a powerful tool for building molecular complexity in a single, often highly stereospecific, step.

Reaction Principle

The utility of this compound in Diels-Alder reactions is based on a two-step, one-pot process.

-

Cheletropic Extrusion: Upon heating, the sulfolene undergoes a retro-cheletropic reaction to release sulfur dioxide gas and generate 2-carbomethoxy-1,3-butadiene. This reaction is thermally driven and allows for the controlled, in situ formation of the diene.

-

Diels-Alder Cycloaddition: The generated electron-rich diene immediately reacts with an electron-deficient alkene (dienophile) present in the reaction mixture to form a stable cyclohexene adduct.

Application Notes and Protocols: Cheletropic Extrusion of Sulfur Dioxide from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cheletropic extrusion of sulfur dioxide from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a powerful and synthetically useful pericyclic reaction for the generation of conjugated 1,3-dienes. This reaction is thermally allowed and proceeds in a concerted, stereospecific manner. The 3-sulfolene starting materials are often stable, crystalline solids, making them convenient precursors for the in situ generation of potentially volatile or unstable dienes. This application note focuses on the cheletropic extrusion of sulfur dioxide from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide to yield Methyl (2E,4E)-penta-2,4-dienoate, a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. The resulting diene, equipped with an electron-withdrawing methyl ester group, is an excellent candidate for Diels-Alder reactions, providing access to a wide array of substituted cyclohexene derivatives.

Reaction Overview

The overall transformation involves two key steps: the synthesis of the starting material, this compound, and its subsequent thermal decomposition to release sulfur dioxide and the desired diene.

Step 1: Synthesis of this compound

The synthesis of the sulfolene precursor involves the formation of Methyl 2,5-dihydrothiophene-3-carboxylate followed by its oxidation.

Step 2: Cheletropic Extrusion of Sulfur Dioxide

The synthesized sulfolene is then subjected to thermolysis, leading to the extrusion of sulfur dioxide gas and the formation of Methyl (2E,4E)-penta-2,4-dienoate.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Methyl 2,5-dihydrothiophene-3-carboxylate | C₆H₈O₂S | 144.19 | 67488-46-4 | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] |

| This compound | C₆H₈O₄S | 176.19 | 67488-50-0 | Stable, solid precursor for the in situ generation of a conjugated diene. |

| Methyl (2E,4E)-penta-2,4-dienoate | C₆H₈O₂ | 112.13 | 1515-75-9 | Conjugated diene, useful in Diels-Alder reactions for forming six-membered rings.[2] |

Table 1: Physicochemical Properties of Key Compounds

| Reaction Step | Reactant | Reagents/Conditions | Product | Typical Yield |

| Synthesis of Precursor | Methyl 2,5-dihydrothiophene-3-carboxylate | m-CPBA or Oxone, Dichloromethane, Room Temperature | This compound | High |

| Cheletropic Extrusion | This compound | Heat (e.g., refluxing xylene or toluene) | Methyl (2E,4E)-penta-2,4-dienoate | Good to High |

Table 2: Summary of Reaction Steps and Typical Conditions

NMR Data for Methyl (2E,4E)-penta-2,4-dienoate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.28 | dd | J = 15.4, 10.6 | H-3 |

| ¹H | 6.45 | ddd | J = 15.0, 10.6, 9.8 | H-4 |

| ¹H | 5.85 | d | J = 15.4 | H-2 |

| ¹H | 5.60 | d | J = 15.0 | H-5 (trans) |

| ¹H | 5.45 | d | J = 9.8 | H-5 (cis) |

| ¹H | 3.73 | s | - | -OCH₃ |

| ¹³C | 167.2 | - | - | C=O |

| ¹³C | 145.0 | - | - | C-3 |

| ¹³C | 140.2 | - | - | C-4 |

| ¹³C | 129.8 | - | - | C-5 |

| ¹³C | 122.5 | - | - | C-2 |

| ¹³C | 51.6 | - | - | -OCH₃ |

Table 3: ¹H and ¹³C NMR Data for Methyl (2E,4E)-penta-2,4-dienoate in CDCl₃

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on general methods for the oxidation of sulfides to sulfones.

Materials:

-

Methyl 2,5-dihydrothiophene-3-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve Methyl 2,5-dihydrothiophene-3-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the cooled solution over 30 minutes.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Protocol 2: Cheletropic Extrusion of Sulfur Dioxide to form Methyl (2E,4E)-penta-2,4-dienoate

This is a general protocol for the thermal extrusion of SO₂ from a sulfolene. The optimal temperature and time may need to be determined empirically.

Materials:

-

This compound

-

Xylene (or other high-boiling, inert solvent)

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (optional, for direct purification)

Procedure:

-

Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Add a high-boiling inert solvent such as xylene. The concentration should be adjusted to ensure efficient heat transfer.

-

Heat the mixture to reflux. The extrusion of SO₂ gas will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude Methyl (2E,4E)-penta-2,4-dienoate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of Key Processes

Caption: Mechanism of Cheletropic Extrusion.

Caption: Synthetic Workflow for Diene Preparation.

Application in Drug Development: A Potential Pathway

The generated diene, Methyl (2E,4E)-penta-2,4-dienoate, is a valuable synthon for the construction of six-membered rings via the Diels-Alder reaction.[3] This is a cornerstone of synthetic strategy in drug discovery for creating complex molecular scaffolds with high stereochemical control. For instance, this diene can be reacted with various dienophiles to generate substituted cyclohexenes, which are common motifs in biologically active molecules.

A potential application lies in the synthesis of novel scaffolds that could interact with specific biological targets. For example, a Diels-Alder reaction between Methyl (2E,4E)-penta-2,4-dienoate and a suitable dienophile, such as N-phenylmaleimide, can lead to the formation of a bicyclic adduct. This adduct could serve as a core structure for further elaboration into potential inhibitors of protein-protein interactions or enzymes implicated in disease signaling pathways.

Caption: Diels-Alder Application in Drug Discovery.

References

Application Notes & Protocols: Generation of Dienes from Sulfolene Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in-situ generation of conjugated dienes from stable, solid precursors is a cornerstone of many synthetic applications, most notably the Diels-Alder reaction. 3-Sulfolenes, which are cyclic sulfones, serve as excellent and convenient precursors for 1,3-dienes. Through a thermally induced, reversible cheletropic extrusion, 3-sulfolene decomposes to release a 1,3-diene and sulfur dioxide gas (SO₂).[1][2]

This method offers significant advantages over the direct handling of volatile or unstable dienes. 3-Sulfolene is an odorless, nonhygroscopic, and stable crystalline solid, which simplifies storage and handling.[2][3] Its use allows for the controlled, slow release of the diene directly into the reaction mixture, which can suppress the formation of polymeric byproducts often encountered when using an excess of free diene.[2][3] This technique is widely employed in organic synthesis for the construction of cyclic and polycyclic frameworks.

Reaction Mechanism: Cheletropic Extrusion

The core of this methodology is the cheletropic reaction, a type of pericyclic reaction where two sigma (σ) bonds are concertedly made or broken to a single atom.[2] In this case, the thermal decomposition of a 3-sulfolene is a [4+1] cheletropic extrusion, where a five-membered ring fragments into a four-electron π-system (the diene) and a stable singlet molecule (sulfur dioxide).[1][4] The reaction proceeds through a cyclic transition state involving six electrons, making it thermally facile.[2]

References

Application Notes and Protocols for Diels-Alder Reactions with Electron-Deficient Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition reaction that has become an indispensable tool in chemical biology, materials science, and drug development. Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[1] This reversal of electronic requirements leads to exceptionally fast reaction kinetics, often without the need for a catalyst, and allows for highly selective transformations in complex biological media.[2][3]

This document provides detailed application notes and experimental protocols for performing IEDDA reactions, with a focus on the widely used tetrazine ligation and the influence of Lewis acid catalysis.

Core Principles

The IEDDA reaction is a [4+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene. A smaller energy gap between these frontier orbitals results in a faster reaction rate.[1]

Key features of the IEDDA reaction include:

-

Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2]

-

High Specificity and Bioorthogonality: The reactants are highly selective for each other and do not typically cross-react with biological functional groups.[2]

-

Biocompatibility: Many IEDDA reactions proceed under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts.[2]